molecular formula C10H19N3O2 B3023116 4-Morpholinopiperidine-4-carboxamide CAS No. 53654-12-9

4-Morpholinopiperidine-4-carboxamide

Cat. No.: B3023116
CAS No.: 53654-12-9
M. Wt: 213.28 g/mol
InChI Key: OEDOITYEASREQH-UHFFFAOYSA-N
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Description

This compound is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state .

Mechanism of Action

Target of Action

It is suggested that it may have a similar mechanism of action to morphine, which primarily targets the mu and kappa opioid receptors .

Mode of Action

If it is similar to morphine, it would act as an agonist of the mu and kappa opioid receptors . Agonists bind to receptors and activate them to produce a biological response.

Pharmacokinetics

Its molecular weight is 213.28 g/mol , which may influence its pharmacokinetic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Morpholinopiperidine-4-carboxamide typically involves multi-component reactions (MCRs) such as the Strecker synthesis, the Hanch synthesis of dihydropyridines and pyrroles, the Biginelli reaction, the Mannich reaction, the Ugi reaction, and the Passerini reaction . These methods are known for their efficiency and cost-effectiveness in producing substituted piperidines.

Industrial Production Methods: Industrial production of this compound often employs high-performance liquid chromatography (HPLC) for the analysis and purification of the compound . This ensures the compound’s purity and suitability for various applications.

Chemical Reactions Analysis

Types of Reactions: 4-Morpholinopiperidine-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and alcohols under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include various substituted piperidines, which have significant pharmacological and industrial applications .

Scientific Research Applications

4-Morpholinopiperidine-4-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound exhibits diverse biological activities, making it a valuable tool in biochemical and pharmacological studies.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • Piperidine
  • Piperidinone
  • Spiropiperidine
  • Condensed piperidines

Comparison: 4-Morpholinopiperidine-4-carboxamide is unique due to its morpholine and piperidine moieties, which confer distinct biological activities and chemical properties. Compared to other piperidine derivatives, this compound offers enhanced stability and specificity in its interactions with molecular targets .

Properties

IUPAC Name

4-morpholin-4-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O2/c11-9(14)10(1-3-12-4-2-10)13-5-7-15-8-6-13/h12H,1-8H2,(H2,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEDOITYEASREQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C(=O)N)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20201890
Record name 4-Morpholinopiperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20201890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53654-12-9
Record name 4-(4-Morpholinyl)-4-piperidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53654-12-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Morpholinopiperidine-4-carboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053654129
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Morpholinopiperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20201890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-morpholinopiperidine-4-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.335
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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